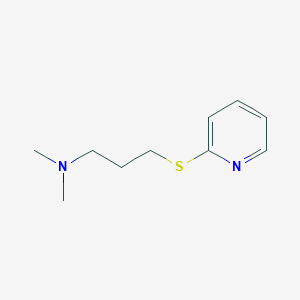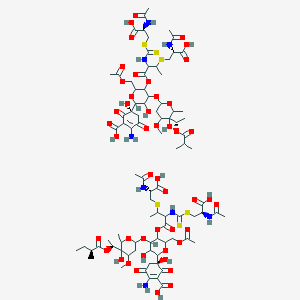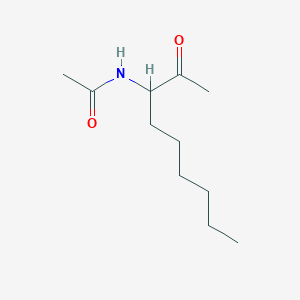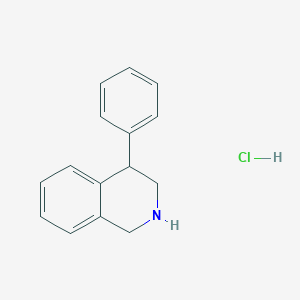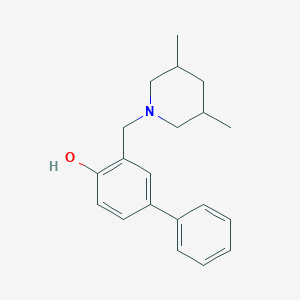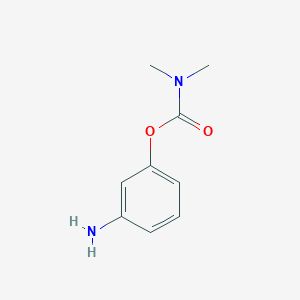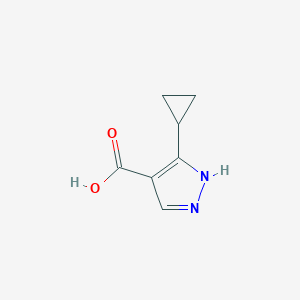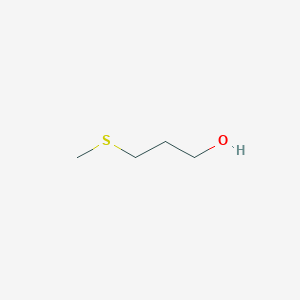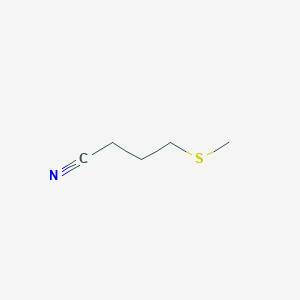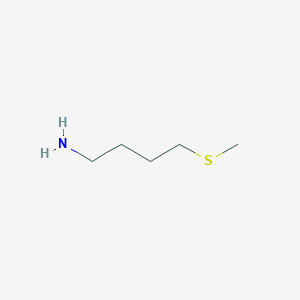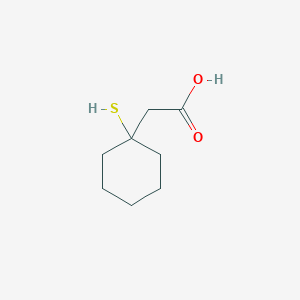
2-(1-Sulfanylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Sulfanylcyclohexyl)acetic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is an important molecule that plays a critical role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, osteoarthritis, liver disease, and fibromyalgia.
Mecanismo De Acción
SAMe is involved in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe is a methyl donor, meaning that it can donate a methyl group to other molecules. SAMe donates its methyl group to various molecules in the body, including DNA, RNA, and proteins, which can affect their function. SAMe has also been shown to affect the activity of various enzymes in the body, including those involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine, which can improve mood and reduce symptoms of depression. SAMe has also been shown to reduce inflammation in the body, which can reduce pain and improve joint function in osteoarthritis. SAMe has been shown to improve liver function in liver disease, with some evidence suggesting that it may reduce inflammation and oxidative stress in the liver. SAMe has also been shown to reduce pain and improve mood in fibromyalgia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe has several limitations for lab experiments. SAMe is a complex molecule that can be difficult to synthesize in the laboratory, requiring specialized equipment and expertise. SAMe can also be expensive to obtain, limiting its use in large-scale experiments.
Direcciones Futuras
SAMe has several potential future directions for research. SAMe has been shown to be effective in treating several medical conditions, but more research is needed to fully understand its mechanisms of action and potential therapeutic applications. SAMe has also been shown to have potential in treating other medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia, but more research is needed to confirm these findings. SAMe has also been studied for its potential use in cancer treatment, with some evidence suggesting that it may have anti-cancer properties, but more research is needed to fully understand its potential in this area. Overall, SAMe is a promising molecule with many potential applications in medicine and research.
Métodos De Síntesis
SAMe is synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized artificially in the laboratory using chemical methods.
Aplicaciones Científicas De Investigación
SAMe has been extensively studied for its potential therapeutic applications in various medical conditions. SAMe has been shown to be effective in treating depression, with several clinical trials demonstrating its efficacy as a monotherapy or as an adjunct to antidepressant medications. SAMe has also been shown to be effective in treating osteoarthritis, with studies demonstrating its ability to reduce pain and improve joint function. SAMe has been studied for its potential use in liver disease, with some evidence suggesting that it may be effective in treating liver cirrhosis and non-alcoholic fatty liver disease. SAMe has also been studied for its potential use in fibromyalgia, with some evidence suggesting that it may be effective in reducing pain and improving mood.
Propiedades
Número CAS |
108330-39-8 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
2-(1-sulfanylcyclohexyl)acetic acid |
InChI |
InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) |
Clave InChI |
ONFANJHTZUJAMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)S |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)S |
Otros números CAS |
108330-39-8 |
Sinónimos |
3-Mca 3-mercapto-3,3-cyclopentamethylenepropionic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



